molecular formula C19H21FO3 B5254190 1-[3-(4-Fluorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene

1-[3-(4-Fluorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene

Cat. No.: B5254190
M. Wt: 316.4 g/mol
InChI Key: MJKUSPPKCZOOGI-UHFFFAOYSA-N
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Description

1-[3-(4-Fluorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-Fluorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps. One common method involves the reaction of 4-fluorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 3-(4-fluorophenoxy)-1-propanol . This intermediate is then reacted with 2-methoxy-4-prop-2-enylbenzene under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Fluorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-[3-(4-Fluorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenoxy)-1-propanol: Shares the fluorophenoxy group but lacks the methoxy and prop-2-enylbenzene moieties.

    4-Methoxyphenylboronic acid: Contains the methoxy group but differs in the overall structure.

    6-Ethyl-3-(4-fluorophenoxy)-7-propoxy-2-(trifluoromethyl)-4H-chromen-4-one: Contains the fluorophenoxy group but has a different core structure.

Uniqueness

1-[3-(4-Fluorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FO3/c1-3-5-15-6-11-18(19(14-15)21-2)23-13-4-12-22-17-9-7-16(20)8-10-17/h3,6-11,14H,1,4-5,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKUSPPKCZOOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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